molecular formula C13H16FNO2 B13082763 Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate

Cat. No.: B13082763
M. Wt: 237.27 g/mol
InChI Key: QEDPVCJMKKKJPN-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H16FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorophenyl compounds. One common method includes the use of ethyl acetate as a solvent and anhydrous sodium sulfate for drying the reaction mixture . The reaction conditions often require refluxing at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-fluorophenyl group and a carboxylate ester functional group. Its molecular formula is C14_{14}H16_{16}FNO2_2, with a molecular weight of approximately 219.24 g/mol. The compound's structural attributes are crucial for its interaction with biological targets, influencing its pharmacological effects.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and pain management. Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter receptors and enzymes involved in these pathways.

Studies have highlighted the compound's potential to bind effectively to various receptors, including:

  • Neurotransmitter Receptors : Its piperidine structure may facilitate interactions with neurotransmitter systems, potentially influencing mood and cognition.
  • Enzyme Inhibition : The compound could act as an inhibitor for enzymes implicated in pain pathways, suggesting analgesic properties.

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of this compound among related compounds. The following table summarizes key features and biological activities of similar compounds:

Compound NameStructureKey FeaturesBiological Activity
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylateStructureSimilar piperidine structure with para-fluoro substitutionPotential antidepressant
Methyl 1-(2-fluorophenyl)piperazine-2-carboxylateStructurePiperazine instead of piperidineAntipsychotic properties
Ethyl 1-(3-fluorophenyl)piperidine-3-carboxylateStructureEthyl ester variant; different carbon chain lengthAnalgesic effects

The specific substitution pattern and functional groups of this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)10-6-9(7-15-8-10)11-4-2-3-5-12(11)14/h2-5,9-10,15H,6-8H2,1H3

InChI Key

QEDPVCJMKKKJPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CNC1)C2=CC=CC=C2F

Origin of Product

United States

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